
Sotorasib
Vue d'ensemble
Description
Sotorasib, sold under the brand names Lumakras and Lumykras, is an anti-cancer medication used to treat non-small-cell lung cancer. It targets a specific mutation, G12C, in the protein K-Ras encoded by the gene KRAS, which is responsible for various forms of cancer . This compound is an inhibitor of the RAS GTPase family and was the first approved targeted therapy for patients with tumors harboring any KRAS mutation .
Méthodes De Préparation
Sotorasib is synthesized through a series of chemical reactions that involve the formation of an axially chiral biaryl moiety, which is critical for its potency . The synthetic route includes asymmetric catalysis, chiral chromatographic purification, and classical resolution . Industrial production methods involve large-scale synthesis of an atropisomerically pure building block comprising the central azaquinazolinone and pyridine rings of this compound .
Analyse Des Réactions Chimiques
Sotorasib undergoes various chemical reactions, including nonenzymatic glutathione conjugation, GGT-mediated hydrolysis of glutathione adduct, and direct CYP3A and CYP2C8-mediated oxidation . Common reagents and conditions used in these reactions include glutathione, GGT, and CYP enzymes . Major products formed from these reactions include M10, this compound, and M24 .
Applications De Recherche Scientifique
Non-Small Cell Lung Cancer (NSCLC)
Sotorasib has been primarily studied in patients with advanced NSCLC harboring the KRAS G12C mutation. Key findings from pivotal studies are summarized below:
Study | Objective Response Rate (ORR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
---|---|---|---|---|
CodeBreaK 100 | 37% | 10 months | 6.8 months | 12.5 months |
Real-World Study (VHA) | 34% | 4 months | 6 months | 12 months |
This compound vs Docetaxel | Not directly compared | Not applicable | 5.6 months | Not applicable |
These studies demonstrate that this compound offers significant clinical benefit compared to traditional therapies for patients with previously treated KRAS G12C-mutated NSCLC.
Combination Therapies
Research is ongoing to explore the efficacy of this compound in combination with other agents. For instance, studies have indicated that combining this compound with other targeted therapies may enhance tumor response rates and improve patient outcomes. Preliminary data suggest that combinations with agents like DCC-3116 may lead to additive effects on tumor growth inhibition .
Safety Profile
This compound is generally well-tolerated, with most treatment-related adverse events being mild to moderate. Common side effects include:
- Diarrhea: 31%
- Nausea: 19%
- Increased liver enzymes: ~15%
Serious adverse events (Grade 3 or higher) were reported in approximately 20% of patients, but treatment discontinuation due to toxicity was low (7%) .
Case Study 1: Long-Term Efficacy
In a long-term analysis of the CodeBreaK 100 study, researchers observed that a substantial proportion of patients experienced durable responses. The two-year overall survival rates were reported at 51% and 33%, demonstrating the potential for long-term benefit in this patient population .
Case Study 2: Real-World Efficacy in Veterans
A cohort study involving U.S. veterans treated with this compound revealed an objective response rate of 34%, with a median overall survival of 12 months. This study highlighted the effectiveness of this compound in a diverse patient population, reinforcing its role as a valuable treatment option for KRAS G12C-mutated NSCLC .
Mécanisme D'action
Sotorasib binds to the cysteine residue in KRAS G12C mutations, holding the protein in its inactive form . This prevents the protein from signaling cancer cells to multiply, thereby stopping or slowing the spread of cancer cells . The cysteine residue that this compound targets is not present in the wild-type KRAS, which prevents off-target effects .
Comparaison Avec Des Composés Similaires
Sotorasib is compared with other KRAS G12C inhibitors such as adagrasib . Adagrasib has a longer half-life (24 hours compared to 5.5 hours for this compound) and extensive tissue distribution . Other similar compounds include selumetinib and binimetinib, which are MEK inhibitors targeting downstream pathways of KRAS . This compound’s uniqueness lies in its ability to form an irreversible, covalent bond with the unique cysteine of KRAS G12C, locking the protein in an inactive state .
Activité Biologique
Sotorasib (also known as AMG 510) is a first-in-class small molecule inhibitor specifically targeting the KRAS G12C mutation, which is prevalent in various cancers, notably non-small cell lung cancer (NSCLC). This compound has gained attention due to its unique mechanism of action and its potential in treating patients with advanced malignancies harboring this mutation.
This compound works by covalently binding to the mutant cysteine residue at position 12 of the KRAS protein. This binding stabilizes KRAS in its inactive form, thereby inhibiting downstream signaling pathways that promote tumor growth and survival. By preventing KRAS from interacting with its effectors, this compound effectively disrupts the oncogenic signaling cascade associated with KRAS mutations.
Key Findings from Clinical Trials
This compound's efficacy has been evaluated in several clinical trials, most notably the CodeBreaK 100 study, which was pivotal for its FDA approval. The study included patients with locally advanced or metastatic NSCLC who had previously received treatment:
- Objective Response Rate (ORR) : 36% (95% CI: 28–45), with a complete response (CR) in 2% and partial response (PR) in 34% of patients.
- Progression-Free Survival (PFS) : Median PFS was reported at 6.8 months, with 58% of patients maintaining response beyond six months.
- Overall Survival (OS) : The median OS was approximately 12 months, indicating a significant benefit compared to historical controls .
Case Studies Illustrating Efficacy
- Case Study of Stage IV Lung Adenocarcinoma : A patient with advanced lung adenocarcinoma exhibited a marked reduction in distant metastases after starting this compound at a dose of 240 mg twice daily. Over four months, imaging showed significant tumor shrinkage and symptomatic improvement without severe side effects .
- Brain Metastases Response : Another report highlighted a patient with untreated brain metastases who responded favorably to this compound, suggesting its potential effectiveness in this challenging scenario where traditional therapies may fall short .
Real-World Data and Observations
Recent studies have begun to explore this compound's performance outside clinical trial settings. For instance, an analysis involving U.S. veterans treated with this compound showed:
- Objective Response Rate : 34%
- Progression-Free Survival : Approximately six months
- Overall Survival : About twelve months
- Toxicity Management : Notably, dose reductions due to toxicity were linked to improved PFS and OS outcomes .
Toxicity Profile
This compound has demonstrated a manageable safety profile, though some patients experience adverse effects:
- Common Toxicities : Fatigue, diarrhea, liver enzyme elevations, and nausea.
- Severe Toxicities : Hepatotoxicity was particularly noted among patients who had prior anti-PD-(L)1 therapy .
- Dose Adjustments : In clinical practice, dose reductions were necessary in approximately 37% of patients due to toxicity, underscoring the importance of monitoring during treatment .
Summary of Clinical Data
Study/Trial | Objective Response Rate | Median PFS | Median OS | Notable Findings |
---|---|---|---|---|
CodeBreaK 100 | 36% | 6.8 months | ~12 months | Significant efficacy in pre-treated NSCLC |
Real-World Veterans | 34% | ~6 months | ~12 months | Dose reduction linked to improved outcomes |
Case Study | Significant tumor shrinkage | N/A | N/A | Effective against brain metastases |
Propriétés
IUPAC Name |
6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]pyrido[2,3-d]pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30F2N6O3/c1-6-23(40)36-12-13-37(18(5)15-36)28-19-14-21(32)26(24-20(31)8-7-9-22(24)39)34-29(19)38(30(41)35-28)27-17(4)10-11-33-25(27)16(2)3/h6-11,14,16,18,39H,1,12-13,15H2,2-5H3/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQKSXLFSAEQCZ-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CN=C5C(C)C)C)C(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CN=C5C(C)C)C)C(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30F2N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001099260 | |
Record name | 6-Fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-[4-methyl-2-(2-propanyl)-3-pyridinyl]-4-[(2S)-2-methyl-4-(2-propenoyl)-1-piperazinyl]pyrido[2,3-d]pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001099260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Normally GTP binds to KRAS, activating the protein and promoting effectors to the MAP kinase pathway. GTP is hydrolyzed to GDP, and KRAS is inactivated. KRAS G12C mutations impair hydrolysis of GTP, leaving it in the active form. Sotorasib binds to the cysteine residue in KRAS G12C mutations, holding the protein in its inactive form. The cysteine residue that sotorasib targets is not present in the wild type KRAS, which prevents off-target effects. This mutation is present in 13% of non small cell lung cancer, 3% of colorectal and appendix cancer, and 1-3% of solid tumors. | |
Record name | Sotorasib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15569 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
2252403-56-6, 2296729-00-3 | |
Record name | 6-Fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-[4-methyl-2-(1-methylethyl)-3-pyridinyl]-4-[(2S)-2-methyl-4-(1-oxo-2-propen-1-yl)-1-piperazinyl]pyrido[2,3-d]pyrimidin-2(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2252403-56-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sotorasib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2296729003 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sotorasib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15569 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 6-Fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-[4-methyl-2-(2-propanyl)-3-pyridinyl]-4-[(2S)-2-methyl-4-(2-propenoyl)-1-piperazinyl]pyrido[2,3-d]pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001099260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SOTORASIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B2VM6UC8G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.